N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methoxy-1H-indole-2-carboxamide
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Overview
Description
N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methoxy-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methoxy-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction yields the corresponding indole derivative, which can then be further modified to introduce the piperidine and cyclohexylmethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the piperidine ring or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield indole-3-carboxaldehyde derivatives, while reduction of the piperidine ring can produce various substituted piperidines.
Scientific Research Applications
N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methoxy-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The piperidine ring and cyclohexylmethyl group can enhance the compound’s binding affinity and selectivity. These interactions can lead to changes in cellular signaling, gene expression, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(cyclohexylmethyl)piperidin-3-yl]-N-{2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide
- 1-(4-nitrophenyl)-1H-indole-3-carbaldehyde
Uniqueness
N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methoxy-1H-indole-2-carboxamide stands out due to its unique combination of the indole core, piperidine ring, and cyclohexylmethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-27-19-9-10-20-17(12-19)13-21(24-20)22(26)23-18-8-5-11-25(15-18)14-16-6-3-2-4-7-16/h9-10,12-13,16,18,24H,2-8,11,14-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOLQOVZKCQDRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)NC3CCCN(C3)CC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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